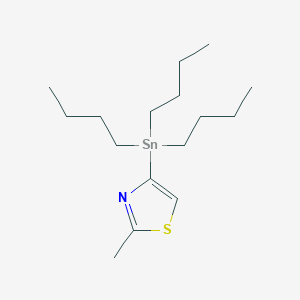

2-Methyl-4-(tributylstannyl)thiazole

説明

Significance of Heterocyclic Organostannanes in Cross-Coupling Chemistry

Heterocyclic organostannanes are a class of organotin compounds that feature a tin atom bonded to a heterocyclic ring. They are highly valued as coupling partners in the Stille cross-coupling reaction, a versatile and widely used method for forming carbon-carbon bonds. researchgate.netorganic-chemistry.orgwikipedia.org The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic electrophile, such as a halide or triflate. researchgate.netwikipedia.org

The popularity of organostannanes in cross-coupling chemistry stems from several key advantages. They are generally stable to air and moisture, making them easier to handle compared to many other organometallic reagents. researchgate.net Furthermore, the reaction conditions for Stille coupling are often mild and tolerant of a wide variety of functional groups, allowing for their application in the synthesis of complex molecules. nih.gov The rate of transmetalation, a key step in the catalytic cycle, is influenced by the organic groups attached to the tin atom, with sp²-hybridized groups like those in aryl and vinyl stannanes being particularly effective. researchgate.net The use of additives, such as copper(I) salts, can further accelerate the reaction rate. chemrxiv.org

Thiazole (B1198619) Derivatives as Key Scaffolds in Advanced Chemical Synthesis

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. chemrxiv.org This structural motif is a common feature in a multitude of biologically active compounds and approved pharmaceutical drugs. chemrxiv.org The thiazole ring is a key component in natural products like vitamin B1 (thiamine) and in synthetic drugs exhibiting a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov

The ability to synthesize substituted thiazoles is therefore of great interest to medicinal and materials chemists. The development of methods for the regioselective functionalization of the thiazole ring is crucial for creating libraries of new compounds with potentially enhanced biological activities or novel material properties. researchgate.net The synthesis of 2,4-disubstituted thiazoles, in particular, has been the focus of significant research efforts, with various methods being developed to achieve this substitution pattern efficiently. researchgate.net

特性

IUPAC Name |

tributyl-(2-methyl-1,3-thiazol-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NS.3C4H9.Sn/c1-4-5-2-3-6-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXMFMIIBQIUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586042 | |

| Record name | 2-Methyl-4-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653564-10-4 | |

| Record name | 2-Methyl-4-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-(tributylstannyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 4 Tributylstannyl Thiazole

Precursor Synthesis and Halogenation Strategies for Thiazole (B1198619) Substrates

The foundational step in synthesizing the target compound is the preparation of a 2-methylthiazole (B1294427) scaffold, which is often subsequently halogenated to facilitate stannylation. The most established method for constructing the thiazole ring is the Hantzsch thiazole synthesis. bepls.comanalis.com.mynih.gov This method involves the condensation cyclization of an α-halocarbonyl compound with a thioamide. bepls.comnih.gov For the synthesis of the 2-methylthiazole core, thioacetamide (B46855) is reacted with a 3-carbon α-halocarbonyl synthon.

Once the 2-methylthiazole ring is formed, a crucial step is the introduction of a halogen atom, typically bromine, at the C4-position. This halogenated intermediate, 4-bromo-2-methylthiazole (B1272499), is the direct precursor for the most common stannylation method. Halogenation of the thiazole ring is an electrophilic substitution reaction. The position of substitution (C2, C4, or C5) is influenced by the substituents already present on the ring and the reaction conditions. pharmaguideline.com While direct deprotonation and subsequent functionalization of thiazoles can be challenging due to competing sites of reactivity, halogenation provides a reliable handle for regioselective metalation. nih.gov For instance, the synthesis of 4-substituted thiazole derivatives can be achieved through palladium-catalyzed cross-coupling reactions starting from precursors like 2,4-dibromothiazole, where one halogen acts as a reactive site while the other can be retained for subsequent steps. nih.gov In a specific example leading to a related structure, 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles were synthesized by sequentially brominating the 5-position and the benzylic position of the methyl group under different conditions. nih.gov The synthesis of the key 4-bromo-2-methylthiazole precursor sets the stage for the introduction of the organotin moiety.

Table 1: Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product | Description |

|---|---|---|---|

| Thioacetamide | α-haloketone (e.g., 3-bromo-2-butanone) | 2,4,5-trimethylthiazole | A classic condensation reaction to form the thiazole ring. bepls.comanalis.com.my |

Organolithium-Mediated Stannylation Approaches

A highly effective and widely used method for introducing the tributylstannyl group onto the thiazole ring involves the use of organolithium reagents. researchgate.netrug.nl This approach hinges on the generation of a nucleophilic carbanion on the thiazole ring, which can then react with an electrophilic tin source. wikipedia.org

Achieving regioselectivity in the lithiation of 2-methylthiazole is critical for the synthesis of the desired 4-stannyl isomer. The acidity of the ring protons in a thiazole generally follows the order C2 > C5 > C4. nih.gov This inherent reactivity makes the direct deprotonation at the C4-position challenging. Lithiation of 2-methyloxazoles, a related heterocyclic system, often results in a competitive mixture of isomers. nih.gov

To overcome this, a halogen-metal exchange reaction is the preferred strategy. This method provides excellent regiocontrol. The synthesis starts with 4-bromo-2-methylthiazole. This precursor is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). nih.gov The organolithium reagent preferentially abstracts the bromine atom, leading to the formation of the 4-lithio-2-methylthiazole intermediate with high regioselectivity. This intermediate is highly reactive and is used immediately in the next step.

Once the 4-lithio-2-methylthiazole anion is generated in situ, it is "trapped" by adding an electrophilic organotin reagent. nih.gov The most common trapping agent for this purpose is tributyltin chloride (Bu₃SnCl). The nucleophilic C4-lithio species readily attacks the electrophilic tin atom of tributyltin chloride, displacing the chloride ion and forming a stable carbon-tin bond. wikipedia.org This reaction results in the final product, 2-Methyl-4-(tributylstannyl)thiazole. The reaction is typically rapid at low temperatures and, after quenching and aqueous workup, provides the desired organostannane.

Table 2: Organolithium-Mediated Synthesis of this compound

| Starting Material | Reagent 1 | Reagent 2 | Product |

|---|---|---|---|

| 4-Bromo-2-methylthiazole | n-Butyllithium (n-BuLi) | Tributyltin chloride (Bu₃SnCl) | This compound |

Alternative Stannylation Protocols for Thiazole Scaffolds

While the organolithium-mediated route is prevalent, alternative methods for the stannylation of thiazole rings exist, primarily involving transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, offer a different approach. In a Stille coupling, an organotin compound is reacted with an organic halide or triflate in the presence of a palladium catalyst. To synthesize this compound using this logic, one could envision reacting a 4-halo-2-methylthiazole with a hexaalkylditin reagent (e.g., (Bu₃Sn)₂) under palladium catalysis.

Direct C-H activation and subsequent stannylation represent another modern strategy. Although less common for this specific isomer, direct arylation of thiazoles has been demonstrated, suggesting the potential for direct stannylation. For example, palladium catalysts have been used for the direct arylation of thiazole derivatives at various positions. organic-chemistry.org These methods could potentially be adapted for stannylation by using an appropriate tin reagent in place of an aryl halide, though challenges in controlling regioselectivity for the C4-position would need to be addressed.

Reactivity Patterns and Fundamental Transformations of 2 Methyl 4 Tributylstannyl Thiazole

Carbon-Tin Bond Activation and Transmetalation Processes

The reactivity of 2-Methyl-4-(tributylstannyl)thiazole is fundamentally dictated by the activation of its carbon-tin (C-Sn) bond. This activation is most prominently achieved in the presence of palladium catalysts, forming the basis of the Stille cross-coupling reaction. wikipedia.org The process is initiated by the oxidative addition of an organic halide to a palladium(0) complex, which is then followed by a crucial transmetalation step.

In this transmetalation step, the 2-methylthiazol-4-yl group is transferred from the tin atom to the palladium(II) center, displacing the halide and forming a new organopalladium intermediate. The tributyltin halide is generated as a byproduct. wikipedia.org The efficiency of this process can be influenced by several factors, including the nature of the palladium catalyst, the ligands coordinated to the palladium, and the solvent system employed. For instance, the use of polar aprotic solvents can facilitate the transmetalation process.

While specific kinetic data for the transmetalation of this compound is not extensively documented in publicly available literature, the general mechanism is well-established for a wide range of organostannanes. wikipedia.org The reaction is a cornerstone of modern organic synthesis, allowing for the formation of complex molecular architectures under relatively mild conditions.

Generation of Thiazolyl-Metal Intermediates

The generation of thiazolyl-metal intermediates is a key consequence of the carbon-tin bond activation in this compound. The primary route to such intermediates is through the aforementioned transmetalation with a palladium(II) complex in the catalytic cycle of the Stille reaction. wikipedia.org This generates a transient diorganopalladium(II) species where the 2-methylthiazol-4-yl moiety is directly bonded to the palladium atom.

Alternatively, thiazolyl-metal intermediates can be generated prior to the introduction of the tin moiety. For instance, the treatment of a halogenated precursor, such as 4-bromo-2-methylthiazole (B1272499), with a strong organolithium reagent like n-butyllithium at low temperatures can generate the corresponding 4-lithio-2-methylthiazole. This highly reactive intermediate can then be quenched with tributyltin chloride to yield this compound.

The following table provides a general representation of the generation of a thiazolyl-palladium intermediate within a Stille coupling cycle:

| Step | Reactants | Intermediate | Product of Step |

| Oxidative Addition | R-X + Pd(0)L_n | [R-Pd(II)-X]L_n | Organopalladium(II) complex |

| Transmetalation | [R-Pd(II)-X]L_n + this compound | [R-Pd(II)-(2-methylthiazol-4-yl)]L_n | Diorganopalladium(II) complex + Bu_3SnX |

| Reductive Elimination | [R-Pd(II)-(2-methylthiazol-4-yl)]L_n | - | R-(2-methylthiazol-4-yl) + Pd(0)L_n |

Note: This table represents a generalized Stille coupling cycle. Specific reaction conditions and yields for this compound are not widely reported.

Electrophilic Cleavage of the Carbon-Tin Bond for Functionalization

Beyond palladium-catalyzed cross-coupling reactions, the carbon-tin bond of this compound is susceptible to cleavage by various electrophiles. This reactivity provides a direct pathway for the functionalization of the thiazole (B1198619) ring at the 4-position.

A common example of this transformation is iododestannylation, where the organostannane is treated with molecular iodine (I₂). This reaction proceeds via an electrophilic attack of iodine on the carbon atom bearing the tributylstannyl group, resulting in the formation of 4-iodo-2-methylthiazole (B8817423) and tributyltin iodide. This method is an effective way to introduce an iodine atom onto the thiazole ring, which can then be used in subsequent cross-coupling reactions.

| Reactant | Electrophile | Product | Byproduct |

| This compound | Iodine (I₂) | 4-Iodo-2-methylthiazole | Tributyltin iodide |

Note: The conditions for this reaction would typically involve an inert solvent and occur at or below room temperature. Specific yields are not available in the consulted literature.

Applications of 2 Methyl 4 Tributylstannyl Thiazole in Transition Metal Catalyzed Cross Coupling Reactions

Stille Cross-Coupling Reactions with Diverse Electrophiles

2-Methyl-4-(tributylstannyl)thiazole serves as an effective coupling partner with a variety of organic electrophiles, including halides and triflates. The reaction is catalyzed by palladium complexes, facilitating the creation of a new carbon-carbon bond between the thiazole (B1198619) ring and the electrophile. jk-sci.com

The Stille coupling of this compound with aryl and heteroaryl halides or triflates is a well-established method for the synthesis of 4-aryl and 4-heteroaryl-2-methylthiazoles. These products are valuable scaffolds in medicinal chemistry and materials science. The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor. wiley-vch.deorganicreactions.org The choice of catalyst, ligands, and additives can significantly influence the reaction's efficiency. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can accelerate the coupling process. wiley-vch.de Furthermore, additives like copper(I) iodide (CuI) can have a synergistic effect, enhancing the reaction rate. harvard.eduresearchgate.net

A variety of aryl and heteroaryl electrophiles are amenable to this coupling. Aryl triflates and sulfonates have been shown to be effective coupling partners for a range of organostannanes, including heteroarylstannanes like thiazole derivatives. wikipedia.orgscispace.com

Table 1: Examples of Stille Coupling with Aryl/Heteroaryl Electrophiles

| Stannane (B1208499) | Electrophile | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Tributyl(2-pyridyl)stannane | 3-(2,4-Dibromothiazol-5-yl)-1-phenylprop-2-en-1-one | Pd G3 DavePhos | Toluene, 110 °C | 3-(2-Bromo-4-(pyridin-2-yl)thiazol-5-yl)-1-phenylprop-2-en-1-one | High | organicreactions.org |

| 1-Methyl-2-(tributylstannyl)-1H-pyrrole | Biphenyl-4-yl methanesulfonate | Pd(OAc)₂, XPhos, CsF | t-BuOH | 2-(Biphenyl-4-yl)-1-methyl-1H-pyrrole | - | scispace.com |

| Tributyl(furan-2-yl)stannane | 2-Methylquinolin-6-yl methanesulfonate | Pd(OAc)₂, XPhos | - | 2-Methyl-6-(furan-2-yl)quinoline | 78% | scispace.com |

Note: The table provides examples with related heteroaryl stannanes to illustrate the scope of the reaction, due to a lack of published data specifically for this compound under these exact conditions.

The scope of the Stille reaction extends to the coupling of organostannanes with sp²-hybridized carbons of alkenyl (vinyl) and sp-hybridized carbons of alkynyl electrophiles. Vinyl halides are common partners in these reactions, and the stereochemistry of the double bond is generally retained throughout the process. wikipedia.org While vinyl iodides and bromides are most commonly used, vinyl triflates are also effective electrophiles. wikipedia.org

Alkynylstannanes are among the most reactive organostannanes in Stille couplings. wikipedia.org However, the coupling of stannylthiazoles with alkynyl halides is less common, as alternative methods like the Sonogashira coupling are often employed for the synthesis of alkynyl-substituted heterocycles. wikipedia.org

Detailed research findings on the coupling of this compound with these specific electrophiles are not extensively documented in the available literature. However, the general reactivity of organostannanes suggests that such transformations are feasible under appropriate catalytic conditions.

In the Stille coupling of this compound, the regioselectivity is inherently controlled by the position of the tributylstannyl group. The cross-coupling will occur at the C4 position of the thiazole ring, as this is the site of the organometallic functionality. When a substrate contains multiple reactive sites, such as a dihalothiazole, the regioselectivity of the Stille coupling can be directed. For instance, in 2,4-dibromothiazole, cross-coupling reactions preferentially occur at the more electron-deficient 2-position. researchgate.net This allows for the selective functionalization of one position over the other.

A key feature of the Stille reaction is the general retention of stereochemistry of the coupling partners. wikipedia.orglibretexts.org For alkenyl halides, the configuration of the double bond (E or Z) is typically preserved in the coupled product. wikipedia.org Similarly, if the electrophile contains a chiral center, the reaction often proceeds with retention of configuration, although this can be influenced by the reaction conditions and the nature of the substrates. nih.gov The mechanism is believed to involve a concerted oxidative addition and a reductive elimination step that both proceed with retention of stereochemistry. libretexts.org

Palladium-Catalyzed Stille Polymerization

The Stille cross-coupling reaction is a powerful method for the synthesis of conjugated polymers, which are materials of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). wiley-vch.de Stille polycondensation involves the reaction of a bistannylated monomer with a dihalogenated monomer. wiley-vch.de

Thiazole-containing polymers are widely studied due to their favorable electronic properties. The synthesis of polymers incorporating the 2-methylthiazole-4-yl unit can be achieved through the polymerization of a suitably functionalized monomer derived from this compound. For example, a dihalo-2-methylthiazole derivative could be polymerized with a bistannane, or a bistannyl-2-methylthiazole could be reacted with a dihalo-comonomer.

Several studies have reported the synthesis of thiazole-based polymers via Stille coupling. For instance, thiazolo[5,4-d]thiazole-based conjugated copolymers have been synthesized through Stille polycondensation, demonstrating the utility of this method in creating complex polymeric architectures. synarchive.com These polymers often exhibit good solubility and processability, which are crucial for device fabrication. wiley-vch.de

Table 2: Examples of Thiazole-Containing Polymers via Stille Polymerization

| Monomer 1 | Monomer 2 | Catalyst | Polymer | Reference |

|---|---|---|---|---|

| 2,5-Bis(trimethylstannyl)thiophene | 2,5-Dialkoxy-1,4-diiodobenzene | Pd(PPh₃)₄ | Poly(2,5-alkoxy-p-phenylene-co-2,5-thiophene) | wiley-vch.de |

| Stannylated DPP monomer | Ladder-type thiazole-fused di-bromo monomer | Pd(PPh₃)₄ | Step-ladder copolymer P3 | harvard.edu |

Explorations in Other Cross-Coupling Frameworks

While the Stille reaction is the most prominent cross-coupling reaction for organostannanes like this compound, the thiazole nucleus can participate in other transition metal-catalyzed reactions. However, direct participation of the stannyl (B1234572) group in other named reactions like Suzuki-Miyaura or Negishi coupling is not typical without prior transformation.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. rsc.orglibretexts.orgrsc.org For this compound to be used in a Suzuki-type reaction, the tributylstannyl group would first need to be converted to a boronic acid or a boronic ester. This transformation is a known process in organic synthesis. Subsequently, the resulting thiazole-4-boronic acid derivative could be coupled with various aryl or heteroaryl halides.

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. organicreactions.orgwikipedia.orgchem-station.com Similar to the Suzuki coupling, direct use of the stannane is not the standard procedure. A transmetalation from tin to zinc would be required to generate the corresponding organozinc-thiazole reagent, which could then undergo Negishi coupling. Organozinc reagents are known for their high reactivity and functional group tolerance. chem-station.com

The Sonogashira coupling , which couples terminal alkynes with aryl or vinyl halides, is not directly applicable to this compound as the stannane is not a suitable coupling partner in this reaction. wikipedia.org A 4-halo-2-methylthiazole would be the required starting material from the thiazole side for a Sonogashira reaction.

Utilization of 2 Methyl 4 Tributylstannyl Thiazole in the Construction of Complex Thiazole Containing Molecules

Synthesis of Multiply Substituted Thiazole (B1198619) Derivatives

The Stille coupling reaction is a versatile and widely used method in organic synthesis for creating carbon-carbon bonds. organic-chemistry.orgwikipedia.org It involves the reaction of an organostannane (like 2-Methyl-4-(tributylstannyl)thiazole) with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.orgharvard.edu This methodology is highly valued for its tolerance of a wide variety of functional groups, allowing for the synthesis of complex molecules. wikipedia.org

In the context of this compound, the Stille coupling enables the introduction of the 2-methylthiazole (B1294427) unit onto various molecular frameworks. This is particularly useful for creating 4-substituted-2-methylthiazoles, a common motif in many biologically active compounds. The general scheme involves coupling the stannane (B1208499) with aryl, heteroaryl, or vinyl halides.

Table 1: Representative Stille Coupling Reactions

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The choice of catalyst, ligands, and additives can be crucial for optimizing the reaction yield and scope. harvard.edu For instance, the use of copper(I) iodide (CuI) as a co-catalyst can accelerate the rate of transmetalation. harvard.edu

Integration into Polycyclic Heteroaromatic Systems

The strategic application of this compound extends to the synthesis of elaborate polycyclic heteroaromatic systems. These structures, often found in marine natural products and other biologically active molecules, frequently feature a thiazole ring fused or linked to other aromatic or heterocyclic rings. researchgate.net The Stille coupling provides a convergent approach to assemble these complex scaffolds by forming a key carbon-carbon bond that either completes a ring system or links major fragments together.

For example, an appropriately functionalized bromo-heterocycle can be coupled with this compound. Subsequent intramolecular reactions, such as cyclization or cycloaddition, can then be employed to construct the final polycyclic architecture. nih.gov This strategy allows for the modular and efficient assembly of complex targets that would be difficult to access through linear synthetic routes. The synthesis of such systems is of significant interest due to their potential applications in medicinal chemistry and materials science. osi.lv

Role as a Building Block for Functional Materials Precursors

The thiazole nucleus is a "privileged" structure in medicinal chemistry and materials science, appearing in a multitude of compounds with diverse functionalities. researchgate.netnih.gov Molecules containing the 2-methyl-4-arylthiazole core, readily synthesized from this compound, have been investigated as precursors to a variety of functional materials.

For instance, these derivatives are integral to the development of novel anticancer agents. nih.gov A series of 4-substituted methoxybenzoyl-aryl-thiazoles have been synthesized and shown to exhibit potent antiproliferative activity against cancer cell lines by inhibiting tubulin polymerization. nih.gov The synthesis of these complex molecules relies on the ability to form the core thiazole structure and subsequently elaborate it, a process where Stille coupling can be a key step.

Furthermore, thiazole-containing compounds are found in numerous marine natural products that exhibit potent biological activities, including cytotoxic, antiviral, and anti-inflammatory properties. researchgate.netnih.gov The synthesis of these natural products and their analogues, often pursued for drug discovery programs, frequently utilizes palladium-catalyzed cross-coupling reactions to construct the core structures. mdpi.comresearchgate.netmdpi.com Therefore, this compound represents a valuable precursor for accessing these classes of biologically important molecules.

Table 2: Mentioned Compound Names

Mechanistic Investigations and Catalytic Aspects of Reactions Involving 2 Methyl 4 Tributylstannyl Thiazole

Elucidation of Catalytic Cycles in Stille Coupling

The Stille reaction involving 2-Methyl-4-(tributylstannyl)thiazole proceeds through a well-studied catalytic cycle centered on a palladium catalyst. wikipedia.org The cycle is generally understood to involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

The active catalyst is a 14-electron Pd(0) complex, which can be generated in situ from various palladium precursors like Pd(PPh₃)₄ or by the reduction of a Pd(II) source. wikipedia.orglibretexts.org The cycle commences with the oxidative addition of an organic electrophile (e.g., an aryl or vinyl halide/triflate) to the Pd(0) center. This step forms a 16-electron, square planar Pd(II) intermediate. wikipedia.orglibretexts.org This initial product is typically a cis-complex, which is often in rapid equilibrium with its more thermodynamically stable trans-isomer. wikipedia.orglibretexts.orguwindsor.ca For most practical purposes, the subsequent steps are considered to proceed from this trans-complex. uwindsor.ca

The crucial transmetalation step follows, where the 2-methylthiazole (B1294427) group is transferred from the tin atom of this compound to the Pd(II) center, displacing the halide or triflate group. This forms a new diorganopalladium(II) complex and a tributyltin halide byproduct. wikipedia.org This step is often the rate-determining step of the entire cycle. uwindsor.ca

Finally, reductive elimination from the diorganopalladium(II) complex yields the desired cross-coupled product (the 2-methylthiazole moiety linked to the organic electrophile's residue) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgresearchgate.net For reductive elimination to occur, the organic groups on the palladium intermediate typically need to be in a cis orientation to one another. wikipedia.org

Simplified Catalytic Cycle for Stille Coupling

Figure 1: Generalized catalytic cycle of the Stille reaction. In the context of this article, R¹ represents the 2-methyl-4-thiazolyl group from this compound.

Influence of Ligands and Additives on Reactivity and Selectivity

The efficiency and outcome of Stille couplings with this compound are profoundly influenced by the choice of ligands on the palladium catalyst and the presence of specific additives.

Ligands: Phosphine (B1218219) ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity. smolecule.com The nature of the phosphine ligand can significantly impact the reaction rate. Since the transmetalation step is often rate-limiting and can be inhibited by the presence of excess ligands, the choice of ligand is critical. uwindsor.caharvard.edu

Electron-rich and bulky ligands can accelerate the initial oxidative addition step but may slow down the transmetalation and reductive elimination steps. harvard.edu

Less donating ligands , such as tri(2-furyl)phosphine (B125338) (TFP) or triphenylarsine (B46628) (AsPh₃), have been shown to cause dramatic rate accelerations. uwindsor.ca This is attributed to their weaker coordination to the palladium center, which facilitates the dissociation of a ligand to create a coordinatively unsaturated intermediate that is more reactive in the transmetalation step. uwindsor.cau-tokyo.ac.jp

Additives: The addition of co-catalysts or salts can dramatically improve reaction rates and yields.

Copper(I) Salts: The use of copper(I) iodide (CuI) as an additive is a widely adopted strategy to accelerate Stille couplings. organic-chemistry.orglookchem.comnih.gov This "copper effect" is believed to operate through several mechanisms depending on the solvent. In polar solvents, CuI can facilitate the reaction by undergoing a preliminary transmetalation with the organostannane to form a more reactive organocopper intermediate. organic-chemistry.orglookchem.com In less polar solvents, CuI may act as a scavenger for excess phosphine ligands, which are known to inhibit the rate-limiting transmetalation step. harvard.eduorganic-chemistry.org The combination of CuI with cesium fluoride (B91410) (CsF) has been shown to have a synergistic effect, providing excellent yields for sterically hindered and electronically challenging substrates. organic-chemistry.orglookchem.comresearchgate.net The fluoride ion is thought to activate the organotin reagent by forming a hypervalent tin species, while also precipitating the tributyltin byproduct as insoluble Bu₃SnF. harvard.edulookchem.com

Chloride Salts: Lithium chloride (LiCl) is another common additive, particularly when using vinyl triflates as electrophiles. Its presence can accelerate the reaction, possibly by exchanging with the triflate on the palladium intermediate to form a more reactive organopalladium chloride complex. uwindsor.ca

| Ligand Type | Key Property | Effect on Oxidative Addition | Effect on Transmetalation | Overall Rate Impact |

|---|---|---|---|---|

| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃) | Strong Donor, Large Cone Angle | Accelerates | Inhibits | Often Slower Overall |

| Less Donating Ligands (e.g., AsPh₃, P(2-furyl)₃) | Weak Donor | Slower | Accelerates (Rate-Determining Step) | Often Faster Overall uwindsor.ca |

Kinetic and Thermodynamic Considerations in Transmetalation

The transmetalation step is arguably the most complex and often the rate-determining step in the Stille catalytic cycle. uwindsor.cau-tokyo.ac.jp Kinetic studies on general Stille reactions reveal a first-order dependence on the concentrations of the palladium complex and the organostannane, and an inverse dependence on the concentration of free ligand. uwindsor.ca

This inverse relationship with ligand concentration supports a dissociative mechanism , where a ligand first dissociates from the trans-Pd(II) complex to form a coordinatively unsaturated, 14-electron "T-shaped" intermediate. uwindsor.ca This highly reactive species then reacts with the organostannane.

The thermodynamics of the transmetalation step are also critical. The process involves the cleavage of a carbon-tin bond in this compound and the formation of a new carbon-palladium bond. The relative stability of the starting materials versus the products of this step dictates the equilibrium position. The formation of the stable tributyltin halide byproduct helps to drive the reaction forward. wikipedia.org

Two main mechanistic pathways have been proposed for the transmetalation itself:

Open Pathway: Involves an acyclic transition state. This pathway can lead to either retention or inversion of stereochemistry at the transferring carbon.

Cyclic Pathway: Proceeds through a bridged, four-membered transition state involving the palladium, the transferring group, the tin atom, and a bridging ligand (like a halide). This pathway generally proceeds with retention of configuration. uwindsor.ca

The operative pathway and its associated kinetics and thermodynamics can be influenced by the specific substrates, ligands, and solvent used in the reaction.

Inhibition and Side Reactions in Stannane-Mediated Processes

While highly versatile, reactions involving this compound are susceptible to inhibition and side reactions that can diminish the yield of the desired cross-coupled product.

Homocoupling: The most common side reaction is the homocoupling of the organostannane reagent to form a bidentate 2,2'-dimethyl-4,4'-bithiazole dimer. wikipedia.org This can occur via two primary mechanisms:

Reaction of two equivalents of the stannane (B1208499) with the Pd(II) precatalyst, followed by reductive elimination. wikipedia.org

A radical process initiated by the Pd(0) catalyst. wikipedia.org Homocoupling is often more prevalent when the reductive elimination step of the main cycle is slow, allowing for competing pathways to dominate. The use of copper(I) additives can sometimes suppress homocoupling while promoting the desired cross-coupling. researchgate.net

Inhibition by Ligands: As discussed, excess phosphine ligands can inhibit the reaction by stabilizing the Pd(II) complex and disfavoring the formation of the unsaturated intermediate required for transmetalation. uwindsor.caharvard.edu

Protodestannylation: This involves the cleavage of the carbon-tin bond by a proton source, leading to the formation of 2-methylthiazole instead of the coupled product. This can be a significant issue in the presence of acidic protons (e.g., from water or alcohols) and is often mitigated by running the reaction under anhydrous conditions. The use of certain additives, like copper salts, can also help suppress this side reaction. nih.gov

| Side Reaction | Description | Contributing Factors | Potential Mitigation Strategy |

|---|---|---|---|

| Homocoupling | Dimerization of the organostannane. wikipedia.org | Slow reductive elimination; high temperature. | Optimize ligand; add Cu(I) salts. researchgate.net |

| Protodestannylation | Cleavage of C-Sn bond by a proton source. nih.gov | Presence of water, alcohols, or other acidic species. | Use anhydrous conditions; add Cu(I) salts. nih.gov |

| Catalyst Inhibition | Slowing or stopping of the catalytic cycle. | Excess phosphine ligand concentration. uwindsor.caharvard.edu | Use weakly coordinating ligands (e.g., AsPh₃); use ligand scavengers (e.g., CuI). uwindsor.caharvard.edu |

Derivatization and Post Synthetic Functionalization Strategies for Thiazole Products

Selective Modification of Thiazole-Bound Functionalities

The inherent reactivity of the substituents attached to the thiazole (B1198619) ring allows for selective chemical transformations. The 2-methyl group, in particular, is amenable to a range of reactions. Due to the electron-withdrawing nature of the thiazole ring, the protons on the methyl group exhibit a degree of acidity, making them susceptible to deprotonation and subsequent reaction with electrophiles.

One common strategy involves the condensation of the 2-methyl group with aromatic aldehydes. This reaction typically proceeds in the presence of a base and leads to the formation of a styryl-type linkage at the 2-position of the thiazole ring. This transformation is valuable for extending the conjugation of the system and for synthesizing precursors to more complex heterocyclic systems. While specific studies detailing this reaction on 2-Methyl-4-(tributylstannyl)thiazole are not prevalent, the general reactivity of 2-methylthiazole (B1294427) derivatives is well-established. acs.org

Table 1: Representative Condensation Reaction of 2-Methylthiazole Derivatives

| Reactant | Aldehyde | Conditions | Product |

|---|---|---|---|

| 2-Methylthiazole derivative | Benzaldehyde | Base (e.g., piperidine), heat | 2-Styrylthiazole derivative |

Note: This table represents the general reactivity of the 2-methyl group on a thiazole ring and is illustrative of potential transformations for this compound.

Introduction of New Substituents onto the Thiazole Ring

The tributylstannyl group at the 4-position is the key functional handle for introducing a wide variety of new substituents onto the thiazole ring through palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orglibretexts.org This reaction involves the coupling of the organostannane with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.orglibretexts.org The Stille reaction is renowned for its mild reaction conditions and high tolerance for a diverse range of functional groups, making it a powerful tool in organic synthesis. wikipedia.orgrsc.org

The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from tin to palladium, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. wikipedia.orguwindsor.ca

For this compound, this methodology allows for the facile introduction of aryl, heteroaryl, vinyl, and acyl groups at the C4 position of the thiazole ring. The choice of the coupling partner (the organic halide or triflate) determines the nature of the substituent being introduced.

Table 2: Examples of Stille Cross-Coupling Reactions with Arylstannanes

| Organostannane | Coupling Partner | Catalyst | Conditions | Product |

|---|---|---|---|---|

| Aryl-SnBu₃ | Aryl Iodide | Pd(PPh₃)₄ | Toluene, reflux | Biaryl |

| Aryl-SnBu₃ | Vinyl Bromide | PdCl₂(PPh₃)₂ | THF, 60 °C | Aryl-substituted alkene |

Note: This table illustrates the general scope of the Stille reaction. For this compound, "Aryl-SnBu₃" would be replaced by the specific thiazole compound, and the product would be the corresponding 4-substituted-2-methylthiazole.

The efficiency of the Stille coupling can be influenced by several factors, including the choice of palladium catalyst, ligands, solvents, and the presence of additives such as copper(I) salts. harvard.eduresearchgate.net

Cleavage and Replacement of the Tributylstannyl Group (e.g., protodestannylation, fluorination)

The carbon-tin bond in this compound can be selectively cleaved, allowing for the replacement of the tributylstannyl group with other atoms or functional groups. This process, known as destannylation, is a valuable synthetic strategy.

Protodestannylation: This is the simplest form of destannylation, where the tributylstannyl group is replaced by a hydrogen atom. This reaction is typically achieved by treating the organostannane with a proton source, such as a mineral acid or even silica gel, in an appropriate solvent. This transformation is useful when the stannyl (B1234572) group has served its purpose as a directing group or a handle for purification and needs to be removed to yield the final, unsubstituted (at that position) product.

Halodestannylation: The tributylstannyl group can also be replaced by a halogen atom. For instance, reaction with iodine (I₂) leads to the formation of the corresponding 4-iodothiazole derivative in a reaction known as iododestannylation. acs.orgnih.gov This is a widely used method for introducing iodine into aromatic and heteroaromatic systems. acs.orgnih.gov The resulting iodo-substituted thiazole can then serve as a substrate for further cross-coupling reactions.

Fluorination: The introduction of fluorine, and particularly the fluorine-18 isotope, is of great interest for the synthesis of radiotracers for positron emission tomography (PET). While traditional fluorination of organostannanes often required electrophilic fluorine sources, recent advancements have enabled the use of nucleophilic fluoride (B91410) sources like [¹⁸F]KF. nih.gov Copper-mediated radiofluorination of arylstannanes has emerged as a practical method for this transformation. nih.gov This process allows for the late-stage introduction of ¹⁸F into complex molecules with high functional group tolerance. nih.gov

Table 3: Cleavage and Replacement Reactions of the Tributylstannyl Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Protodestannylation | HCl or H₂O/Silica Gel | 2-Methylthiazole |

| Iododestannylation | I₂ | 4-Iodo-2-methylthiazole (B8817423) |

Note: This table outlines the key transformations for the replacement of the tributylstannyl group on the subject compound.

Emerging Research Directions and Future Prospects in the Chemistry of 2 Methyl 4 Tributylstannyl Thiazole

Development of More Sustainable and Less Toxic Synthetic Approaches

A significant drawback of organostannanes, including 2-Methyl-4-(tributylstannyl)thiazole, is the toxicity associated with tin compounds, particularly tributyltin (TBT) derivatives. researchgate.netchromatographyonline.com Historically, these compounds were used in applications like marine anti-fouling paints but were banned due to their detrimental effects on marine ecosystems. researchgate.netnih.gov This toxicity necessitates stringent handling procedures and creates challenges in removing tin-containing byproducts from final products, a critical issue in pharmaceutical synthesis. harvard.edu

Current research is actively pursuing greener and more sustainable methods for the synthesis and use of organotin reagents. Key areas of development include:

Alternative Reagents: The search for less toxic alternatives to organotin compounds is a major goal in green chemistry. pandawainstitute.comneliti.com Silylated cyclohexadienes and organogermanium compounds are being explored as substitutes in some radical reactions, traditionally a domain of tin hydrides. researchgate.net For cross-coupling, organoboron (Suzuki coupling) and organozinc (Negishi coupling) reagents are often preferred due to their lower toxicity profiles.

Greener Synthetic Routes: Efforts are being made to develop more environmentally benign syntheses of thiazole (B1198619) derivatives and the organostannane itself. bepls.comrsc.org This includes using water as a solvent, employing recyclable catalysts, and designing catalyst-free reaction pathways where feasible. bepls.com For instance, the use of cyclopentyl methyl ether (CPME), a biodegradable and less toxic solvent, has been shown to be an effective substitute for traditional solvents like THF in related syntheses. smolecule.com

Waste Reduction and Atom Economy: Modern synthetic strategies focus on maximizing atom economy. libretexts.org This involves designing reactions, such as direct C-H stannylation, that avoid the pre-functionalization of starting materials, thereby reducing steps and waste. researchgate.net Catalytic methods for generating arylstannanes are also being refined to minimize the use of stoichiometric and often toxic reagents. researchgate.net Additionally, innovative purification techniques like fluorous solid-phase extraction (F-SPE) are being developed to more efficiently remove tin byproducts compared to traditional chromatography. smolecule.com

Exploration of Novel Catalytic Systems for Enhanced Efficiency

The primary application of this compound is in the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds. wikipedia.orglibretexts.orgwikipedia.org The efficiency of this reaction is highly dependent on the palladium catalyst system employed. Research in this area is focused on developing catalysts that offer higher turnover numbers, operate under milder conditions, tolerate a wider range of functional groups, and are effective at lower loadings. nih.govresearchgate.net

Key advancements in catalysis include:

Advanced Ligand Design: The performance of a palladium catalyst is critically influenced by its ligands. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as XPhos and P(t-Bu)₃, have been shown to form highly active L₁Pd(0) catalytic species. scispace.comnih.gov These monoligated palladium complexes are exceptionally reactive and can facilitate the coupling of challenging substrates, including less reactive aryl chlorides. nih.gov

Alternative Metal Catalysts: While palladium is the dominant metal, its cost and residual toxicity in products have prompted exploration into alternatives. Nickel-based catalysts offer a more cost-effective option, although they may have lower functional group tolerance. smolecule.com Copper-mediated couplings, such as the Liebeskind-Srogl reaction, provide a pathway for substrates that are sensitive to palladium, allowing reactions to proceed at ambient temperatures. smolecule.com

Catalyst Optimization Techniques: The efficiency of Stille couplings can be significantly improved through various optimization strategies. The use of additives like copper(I) iodide (CuI) and cesium fluoride (B91410) (CsF) can accelerate reaction rates. harvard.eduresearchgate.net Microwave irradiation offers a method for uniform and rapid heating, drastically reducing reaction times from many hours to under 30 minutes. smolecule.com Furthermore, protocols using very low catalyst loadings (0.1–0.5 mol%) are being developed to enhance the cost-effectiveness and sustainability of the process. smolecule.comorganic-chemistry.org

| Catalyst System | Ligand | Conditions | Typical Yield (%) | Key Advantage | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | Toluene or THF, Reflux | 75-95 | Classic, widely used system | harvard.eduresearchgate.net |

| Pd₂(dba)₃ / AsPh₃ | Triphenylarsine (B46628) | DMF, CuI additive | ~80 | Effective for specific substrates where phosphine ligands fail | harvard.edu |

| Pd(OAc)₂ / XPhos | XPhos | t-BuOH, CsF, 110 °C | 70-90 | High efficiency for coupling aryl sulfonates | scispace.com |

| NiCl₂(dppe) | dppe | 100 °C | ~65 | Cost-effective nickel alternative | smolecule.com |

| CuTC / Pd(OAc)₂ | None specified | 25 °C | 50-70 | Mild conditions for sensitive substrates (Liebeskind-Srogl) | smolecule.com |

Broadening the Scope of Synthetic Applications in Organic Transformations

While the Stille reaction remains its cornerstone application, the utility of this compound is expanding into other areas of organic synthesis. smolecule.comyoutube.com Its ability to act as a nucleophilic thiazole synthon allows for its incorporation into a diverse array of molecular frameworks. The thiazole ring is a common heterocycle in medicinal chemistry and materials science, making this reagent a key intermediate.

Future research aims to broaden its synthetic utility by:

Synthesizing Complex Natural Products and Analogues: The reagent is a valuable tool for late-stage functionalization in the total synthesis of complex molecules, where mild and selective C-C bond formation is required. harvard.edu

Exploring Other Coupling Reactions: Beyond the Stille reaction, research is exploring its participation in other cross-coupling protocols. The development of new catalytic systems may enable novel transformations that are currently inaccessible.

Use in Multicomponent Reactions: Integrating the reagent into one-pot, multicomponent reaction cascades would represent a significant step forward in synthetic efficiency, allowing for the rapid construction of complex thiazole-containing molecules from simple precursors.

Integration into New Classes of Functional Molecular Architectures

The electronic properties of the thiazole ring make it an attractive component for functional organic materials. A major emerging direction is the use of this compound and related stannylthiazoles as monomers in the synthesis of π-conjugated polymers for optoelectronic applications. researchgate.netnih.govmdpi.com

These materials are being designed for use in:

Organic Light-Emitting Diodes (OLEDs): Thiazole units can be incorporated into donor-acceptor (D-A) copolymers to tune the emission color and improve device efficiency. mdpi.com The thiazole often acts as an electron-accepting unit.

Organic Photovoltaics (OPVs): In solar cell applications, D-A copolymers containing thiazole can be designed to have specific band gaps that optimize the absorption of the solar spectrum. researchgate.net

Organic Field-Effect Transistors (OFETs): The incorporation of thiazole-containing building blocks can influence the charge transport properties and molecular packing of polymers, which are critical for transistor performance. nih.gov

Sensors and Bioimaging: The thiazole moiety can be integrated into fluorescent probes. For example, tellurophene-based conjugates have been designed for detecting reactive oxygen species, and similar principles could be applied using thiazole-based architectures. researchgate.netnih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-methyl-4-(tributylstannyl)thiazole, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves Stille coupling, where tributyltin groups are introduced to the thiazole ring. Key steps include:

- Using palladium catalysts (e.g., Pd(PPh₃)₄) to facilitate cross-coupling between stannane reagents and halogenated thiazole precursors .

- Optimizing solvent systems (e.g., THF or DMF) and temperature (60–100°C) to prevent tin reagent decomposition .

- Purification via column chromatography to isolate the product from unreacted tin byproducts .

Q. How is this compound characterized to confirm its structure and purity?

Methodological characterization includes:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stannyl group integration .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and detect isotopic patterns from tin (e.g., ¹²⁰Sn, ¹¹⁸Sn) .

- Elemental analysis : Matching calculated and observed C/H/N/S percentages to assess purity .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields in Stille coupling for sterically hindered thiazole derivatives?

Advanced approaches include:

- Pre-activation of tin reagents : Using ligands like AsPh₃ to stabilize Pd catalysts and enhance coupling efficiency .

- Microwave-assisted synthesis : Reducing reaction time and side-product formation .

- Computational modeling : Predicting steric and electronic effects of substituents on reaction pathways (e.g., DFT calculations) .

Q. How do structural modifications to the thiazole ring influence the compound’s utility in medicinal chemistry?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., nitro, cyano) at the 4-position enhance stability but may reduce bioavailability .

- Bulkier substituents (e.g., biphenyl) improve binding affinity to targets like mGluR5 receptors but increase synthetic complexity .

- Triazole or pyridine hybrids can modulate solubility and metabolic resistance .

Q. What analytical challenges arise when studying the stability of this compound under varying experimental conditions?

Key challenges include:

- Hydrolysis sensitivity : The stannyl group degrades in protic solvents, requiring anhydrous conditions for storage .

- Thermal decomposition : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds (e.g., >150°C) .

- Light-induced reactivity : UV-Vis spectroscopy monitors photodegradation pathways in catalytic applications .

Q. How do electron impact fragmentation patterns aid in structural elucidation of thiazole-stannyl compounds?

Mass spectrometry fragmentation reveals:

- Loss of NO₂ or NO radicals from nitro-substituted analogs, confirming substituent positions .

- Thiazole ring cleavage : Diagnostic ions (e.g., m/z 85 for C₃H₅NS⁺) indicate ring integrity .

- Tin isotope clusters : Distinctive ¹²⁰Sn/¹¹⁸Sn ratios validate stannyl group presence .

Methodological Tables

Table 1. Key Analytical Techniques for Thiazole-Stannyl Compounds

Table 2. Common Synthetic Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。